2-Fluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitrile group can then be introduced through a cyanation reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-3-(trifluoromethyl)benzonitrile often employs similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amines: Reduction of the nitrile group.
Carboxylic Acids: Oxidation of the nitrile group.
Substituted Aromatics: Products from nucleophilic aromatic substitution.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its ability to introduce fluorine and trifluoromethyl groups, which can enhance drug stability and bioavailability.
Materials Science: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the fluorine atom.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the fluorine and trifluoromethyl groups.
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOWGXPPBIZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333860 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146070-35-1 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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